2-Fluoro-5-nitromandelic acid
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Overview
Description
2-Fluoro-5-nitromandelic acid is an organic compound that belongs to the class of fluorinated aromatic acids It is characterized by the presence of a fluorine atom and a nitro group attached to the benzene ring, along with a mandelic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitromandelic acid typically involves the introduction of fluorine and nitro groups onto a mandelic acid precursor. One common method is the nucleophilic fluorination of 2-nitromandelic acid using a fluorinating agent such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters such as temperature and residence time . This method also allows for the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitromandelic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-nitromandelic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound can be used to study the effects of fluorinated aromatic acids on biological systems.
Industry: Used in the production of materials with specific properties, such as enhanced thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitromandelic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. These interactions can modulate biological activities, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzoic acid: Similar structure but lacks the mandelic acid moiety.
5-Fluoro-2-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of the mandelic acid moiety.
Uniqueness
2-Fluoro-5-nitromandelic acid is unique due to the presence of both fluorine and nitro groups on the benzene ring, combined with the mandelic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H6FNO5 |
---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6FNO5/c9-6-2-1-4(10(14)15)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
ZLPNNFDLZDABKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)O)F |
Origin of Product |
United States |
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